11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo-
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Overview
Description
11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the depsidone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- involves several steps, typically starting with the formation of the dibenzo[b,e][1,4]dioxepin core. This can be achieved through a series of organic reactions, including cyclization and functional group modifications. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as acids, bases, and oxidizing agents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Scientific Research Applications
11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it useful in studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- stands out due to its unique structure and diverse functional groups. Similar compounds include:
- Hypoprotocetraric acid
- O-methylhyprprotocetraric acid
- Virensic acid
- Protocetraric acid
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
73927-67-0 |
---|---|
Molecular Formula |
C25H30O8 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,9-dihydroxy-6-oxo-7-(pentoxymethyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O8/c1-3-5-7-9-17-22(24(28)29)18(27)13-20-23(17)32-19-12-16(26)11-15(21(19)25(30)33-20)14-31-10-8-6-4-2/h11-13,26-27H,3-10,14H2,1-2H3,(H,28,29) |
InChI Key |
KPZRCJGOBJJSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)COCCCCC)O)O)C(=O)O |
Origin of Product |
United States |
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